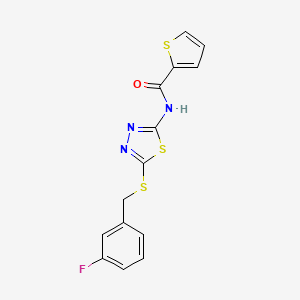

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio group and a thiophene-2-carboxamide moiety. This scaffold is associated with diverse biological activities, including antimicrobial and anticonvulsant properties, as inferred from structurally related compounds in the literature .

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3OS3/c15-10-4-1-3-9(7-10)8-21-14-18-17-13(22-14)16-12(19)11-5-2-6-20-11/h1-7H,8H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHHTJHTQDAGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 3-fluorobenzyl chloride to introduce the fluorobenzyl group. Finally, the thiadiazole intermediate is coupled with thiophene-2-carboxylic acid chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cardiovascular Applications

Recent research indicates that compounds similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have shown promise in enhancing intracellular calcium dynamics in cardiomyocytes. Specifically, studies have highlighted the role of such compounds in improving the function of the Sarcoplasmic Reticulum Calcium ATPase (SERCA2a), which is critical for calcium homeostasis in cardiac cells.

Key Findings:

- Increased SERCA2a Activity : The compound enhances SERCA2a Ca²⁺ transport activity, which is crucial for cardiac muscle relaxation and contraction cycles. This effect is particularly beneficial in conditions like heart failure where SERCA2a function is compromised .

- Calcium Dynamics : Experimental results demonstrated that the compound increases endoplasmic reticulum Ca²⁺ load and action potential-induced Ca²⁺ transients in mouse ventricular myocytes, suggesting potential therapeutic benefits for heart failure management .

Anticancer Properties

Compounds within the thiadiazole and thiophene classes, including N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, have been investigated for their anticancer properties. These compounds are noted for their ability to inhibit various cancer cell lines through multiple mechanisms.

Mechanisms of Action:

- Inhibition of DNA/RNA Synthesis : Research indicates that thiadiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation .

- Targeting Kinases : The heteroatoms present in these compounds can interact with biological targets such as key kinases involved in tumorigenesis, potentially leading to reduced tumor growth .

Case Studies:

- In Vitro Studies : Compounds similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have shown significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines when compared to standard chemotherapeutics like cisplatin .

- Molecular Docking : Molecular docking studies have been performed to predict binding affinities and interactions with targets such as dihydrofolate reductase (DHFR), further supporting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has also been explored. These compounds have demonstrated promising activity against various bacterial strains.

Findings:

- β-Lactamase Inhibition : Certain derivatives have shown effectiveness as inhibitors against extended-spectrum β-lactamases (ESBLs), which are critical in combating antibiotic resistance .

- Binding Interactions : Studies reveal significant hydrogen bonding and hydrophobic interactions between these compounds and target proteins, enhancing their stability and efficacy as antimicrobial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell cycle regulation, leading to the suppression of cancer cell growth. The fluorobenzyl group may enhance its binding affinity to certain molecular targets, increasing its potency.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Halogenated benzylthio groups (e.g., 4-chloro in 5e, 5j) are common in high-yield syntheses (74–88%) , suggesting that electron-withdrawing groups may stabilize intermediates. The target compound’s 3-fluorobenzylthio group is structurally distinct but likely follows similar alkylation pathways .

- Thiophene vs. Phenoxy Moieties: The target’s thiophene-2-carboxamide group differs from phenoxyacetamide substituents in compounds.

Physical Properties

Fluorinated analogs generally exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and intermolecular forces. For example:

- 5j (4-chlorobenzylthio): 138–140°C

- 5h (benzylthio): 133–135°C The target’s 3-fluorobenzylthio group may result in a melting point intermediate between chlorinated and non-halogenated analogs, though experimental data is needed for confirmation.

Table 2: Antimicrobial and Anticonvulsant Activities of Related Compounds

Key Observations :

- Antimicrobial Potential: The target’s thiophene-2-carboxamide group mirrors Compound 52 (), which shows broad-spectrum activity. However, the absence of a triazole ring in the target may limit its spectrum compared to Compound 52 .

- Role of Halogens : Fluorine and chlorine substituents enhance anticonvulsant activity in ureido-thiadiazoles (e.g., ED₅₀ = 0.65 µmol/kg for dichlorobenzyl derivatives) . The target’s 3-fluorobenzyl group may similarly improve CNS penetration but requires validation.

Mechanistic Insights

- Synthesis : The target likely follows the alkylation pathway described in –4, where thiadiazole-thiol intermediates react with alkyl halides (e.g., 3-fluorobenzyl chloride) under basic conditions .

- Structure-Activity Relationships (SAR): Thiophene vs. Phenyl: Thiophene’s electron-rich aromatic system may enhance binding to bacterial enzymes compared to phenyl groups .

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound can be characterized by its chemical formula , which indicates the presence of fluorine and sulfur atoms crucial for its biological activity. The thiadiazole ring structure contributes to its pharmacological properties, making it a subject of interest in various therapeutic applications.

Biological Activities

Research indicates that N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with the thiadiazole scaffold have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have reported that 1,3,4-thiadiazole derivatives exhibit potent activity against Staphylococcus epidermidis and Phytophthora infestans .

- Anticancer Properties : The compound demonstrates potential anticancer activity by targeting key pathways involved in tumorigenesis. Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis, thus disrupting cancer cell proliferation .

- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them candidates for treating inflammatory diseases .

The mechanisms through which N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes critical to cellular processes, such as carbonic anhydrase and phosphodiesterase .

- Receptor Interaction : It can bind to specific receptors involved in signal transduction pathways, influencing cellular responses .

- Membrane Disruption : The compound may disrupt cellular membranes, leading to altered cell function or apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide:

Q & A

Q. Table 1. Substituent Effects on Cytotoxicity (Selected Derivatives)

Q. Table 2. Common Pitfalls in Thiadiazole Synthesis

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions and high-purity starting materials to minimize byproducts.

- Biological Testing : Include a non-cancer cell line (e.g., NIH3T3) to assess selectivity and avoid false positives from general cytotoxicity.

- Data Validation : Cross-validate crystallography data with DFT-optimized geometries to resolve structural uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.